molecular formula C17H23Cl2N3O2 B5472796 N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide

Cat. No.: B5472796
M. Wt: 372.3 g/mol
InChI Key: ZIHWTWUVFDVYCV-UHFFFAOYSA-N
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Description

N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a 3,4-dichlorophenyl group and diethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N4-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide typically involves the reaction of 3,4-dichloroaniline with diethyl piperidine-1,4-dicarboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is heated to reflux, and the product is isolated through crystallization or chromatography.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N~4~-(3,4-dichlorophenyl)-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide undergoes various

Properties

IUPAC Name

4-N-(3,4-dichlorophenyl)-1-N,1-N-diethylpiperidine-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23Cl2N3O2/c1-3-21(4-2)17(24)22-9-7-12(8-10-22)16(23)20-13-5-6-14(18)15(19)11-13/h5-6,11-12H,3-4,7-10H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHWTWUVFDVYCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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